An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-fluoropalmitate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-fluoropalmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoropalmitate, a fluorinated derivative of the common saturated fatty acid palmitic acid, is a molecule of significant interest in biochemical research and drug development. Its structural modification, the substitution of a hydrogen atom with fluorine at the alpha-carbon, imparts unique chemical and biological properties. This document provides a comprehensive overview of the known physical and chemical characteristics of Methyl 2-fluoropalmitate, details experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of lipid metabolism.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Methyl 2-fluoropalmitate
| Property | Value | Source/Reference |
| IUPAC Name | Methyl 2-fluorohexadecanoate | N/A |
| Synonyms | Methyl 2-fluoropalmitate | [1] |
| CAS Number | 137676-82-5 | [1] |
| Molecular Formula | C₁₇H₃₃FO₂ | [1] |
| Molecular Weight | 288.4 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | Soluble in chloroform, ethanol, methanol (B129727) | [1] |
| Melting Point | Data not available (Expected to be near methyl palmitate's mp of 30 °C) | Inferred from[2] |
| Boiling Point | Data not available (Expected to be near methyl palmitate's bp of 417 °C) | Inferred from[2] |
Spectroscopic Data (Predicted and Comparative)
Direct experimental spectra for Methyl 2-fluoropalmitate are not widely published. However, based on the known spectral characteristics of its parent compound, methyl palmitate, and the predictable effects of alpha-fluorination, the following spectral data can be anticipated.
Table 2: Predicted Spectroscopic Data for Methyl 2-fluoropalmitate
| Technique | Expected Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | Signals for the long alkyl chain protons (similar to methyl palmitate), with the alpha-proton showing a characteristic doublet due to coupling with the adjacent fluorine atom. The methyl ester protons would appear as a singlet. |
| ¹³C NMR | The alpha-carbon signal would be significantly shifted downfield and appear as a doublet due to C-F coupling. Other carbon signals would be comparable to methyl palmitate. |
| Mass Spec. | Molecular ion peak at m/z 288.4. Fragmentation pattern would likely show losses of the methoxy (B1213986) group and fragments characteristic of the fatty acid chain. |
| IR Spec. | Strong C=O stretch for the ester group (around 1740 cm⁻¹), C-H stretching and bending vibrations for the alkyl chain, and a C-F stretching band. |
Experimental Protocols
Synthesis of Methyl 2-fluoropalmitate
The synthesis of α-fluoro fatty acid esters can be achieved through several methods. A common approach involves the fluorination of a corresponding α-bromo or α-hydroxy fatty acid ester. Below is a generalized protocol adapted from established methods for the synthesis of similar compounds.
Experimental Workflow: Synthesis of Methyl 2-fluoropalmitate
Methodology:
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Esterification: Palmitic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl palmitate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified.
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α-Bromination: Methyl palmitate is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride. The reaction mixture is refluxed until completion.
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Fluorination: The resulting methyl 2-bromopalmitate is then treated with a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether) in an aprotic polar solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution of bromine with fluorine.
Purification Protocol
Purification of the final product is crucial to remove unreacted starting materials and byproducts. A combination of extraction and chromatographic techniques is typically employed.
Experimental Workflow: Purification of Methyl 2-fluoropalmitate
Methodology:
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Workup: The reaction mixture from the fluorination step is cooled to room temperature and partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent. Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Final Analysis: The purity and identity of the final product are confirmed by spectroscopic methods (NMR, MS, and IR).
Biological Activity and Mechanism of Action
Methyl 2-fluoropalmitate acts as an inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[3] This inhibition is of significant interest in cancer research, as many cancer cells overexpress FASN to support their rapid proliferation and membrane synthesis.[4][5][6]
Signaling Pathway: Inhibition of Fatty Acid Synthase
The proposed mechanism of action involves the fluorinated fatty acid acting as a substrate analog that binds to the active site of FASN. The high electronegativity of the fluorine atom at the α-position is thought to interfere with the enzymatic reactions of the fatty acid synthesis cycle, particularly the condensation steps, thereby blocking the elongation of the fatty acid chain. This leads to a depletion of palmitate and other downstream lipids that are essential for cell membrane formation and signaling, ultimately inducing apoptosis in cancer cells.[5][6]
Conclusion
Methyl 2-fluoropalmitate is a valuable tool for studying lipid metabolism and holds promise as a lead compound in the development of novel anticancer therapeutics. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of related compounds and general chemical principles. Further research is warranted to fully elucidate its physicochemical properties and to optimize its synthesis and biological application.
References
- 1. Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | C13H3F23O5 | CID 142346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid synthase prevents preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
